

Technical Guide: 3-(Difluoromethyl)cyclohexan-1-amine SAR & Optimization

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Compound of Interest

Compound Name: 3-(Difluoromethyl)cyclohexan-1-amine

CAS No.: 1461714-07-7

Cat. No.: B2560742

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Executive Summary: The Fluorine Effect

In drug discovery, the **3-(difluoromethyl)cyclohexan-1-amine** scaffold represents a precision tool for optimizing lead compounds. Unlike the metabolically labile methyl group or the highly lipophilic trifluoromethyl group, the difluoromethyl moiety (

) acts as a lipophilic hydrogen bond donor.[1]

This guide details the Structure-Activity Relationship (SAR) of this motif, focusing on:

- Bioisosterism: Replacing -OH or -SH to improve permeability while retaining H-bond donor capacity.[2][3]
- Conformational Control: Exploiting 1,3-cyclohexane dynamics to lock pharmacophores in bioactive conformations.
- pKa Modulation: Tuning amine basicity to optimize the permeability/solubility trade-off.

Structural Dynamics & Physicochemical Profile

The "Lipophilic Hydrogen Bond Donor"

The

group is unique because the C-H bond is polarized by the two fluorine atoms, making the hydrogen sufficiently acidic to act as a weak hydrogen bond donor (HBD).

Property	Methyl ()	Difluoromethyl ()	Hydroxyl ()
LogP Contribution	High (Lipophilic)	Moderate (Lipophilic)	Low (Hydrophilic)
H-Bond Donor	No	Yes (Weak)	Yes (Strong)
Metabolic Stability	Low (Oxidation prone)	High	Variable (Glucuronidation)
Electronic Effect	Weak Donor (+I)	Strong Withdrawing (-I)	Donor (+M) / Withdrawing (-I)

Key Insight: The `ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">`

group serves as a bioisostere for alcohols (

) and thiols (

).^[1] It removes the metabolic liability of the hydroxyl group (O-glucuronidation) while maintaining the ability to interact with polar residues (e.g., Asp, Glu, backbone carbonyls) in the binding pocket ^[1].

Conformational Analysis: The 1,3-Lock

The cyclohexane ring introduces critical stereochemical constraints. For 1,3-disubstituted cyclohexanes, the relative stereochemistry (cis/trans) dictates the axial/equatorial positioning. ^[4]

- Cis-1,3-isomer: Both substituents can adopt the diequatorial conformation.^[5] This is the thermodynamically dominant state (

kcal/mol relative to global minimum). It provides a rigid, extended vector for the amine and groups.

- **Trans-1,3-isomer:** Forces one substituent to be axial.[4] This introduces 1,3-diaxial strain (kcal/mol steric penalty if the amine is axial).

SAR Implication: If the biological target requires the amine and the lipophilic tail to be co-planar or extended, the cis-isomer is the superior scaffold. If the target pocket is deep and narrow, the trans-isomer (with one axial group) may provide better shape complementarity, albeit at an energetic cost [2].

pKa Modulation

The

group exerts a strong electron-withdrawing inductive effect (-I) through the -framework.

- Cyclohexylamine pKa:
- **3-(Difluoromethyl)cyclohexan-1-amine** pKa:

Benefit: Lowering the pKa reduces the percentage of ionized species at physiological pH (7.4). This increases the concentration of the neutral free base, significantly enhancing membrane permeability and blood-brain barrier (BBB) penetration [3].

Experimental Protocols

Synthesis Strategy

Direct fluorination of amines is difficult. The most robust route involves constructing the moiety before final amine deprotection or formation.

Protocol: Deoxyfluorination Route (Self-Validating)

This route uses DAST (Diethylaminosulfur trifluoride) to convert an aldehyde to a difluoromethyl group.

Reagents:

- Starting Material: N-Boc-3-aminocyclohexanecarboxylic acid (Commercial).
- Reducing Agent: Borane-THF () or .
- Oxidant: Dess-Martin Periodinane (DMP) or Swern conditions.
- Fluorinating Agent: DAST or Deoxo-Fluor®.

Step-by-Step Methodology:

- Reduction to Alcohol:
 - Dissolve N-Boc-3-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF under .
 - Cool to 0°C. Add (1.5 eq) dropwise.
 - Stir at RT for 4h. Quench with MeOH.
 - Validation: TLC shows disappearance of acid spot; IR shows loss of C=O stretch (1700).
- Oxidation to Aldehyde:
 - Dissolve the alcohol (1.0 eq) in DCM. Add Dess-Martin Periodinane (1.2 eq).
 - Stir 2h at RT. Quench with .
 - Validation:

NMR shows aldehyde proton doublet (

ppm).

- Deoxyfluorination (Critical Step):
 - Dissolve aldehyde in anhydrous DCM in a Teflon or plastic vessel (avoid glass etching).
 - Cool to -78°C . Add DAST (2.5 eq) dropwise.
 - Allow to warm to RT overnight.
 - Safety: DAST releases HF. Quench cautiously with saturated

.

- Validation:

NMR shows a doublet of doublets (

to

ppm,

Hz). The triplet splitting in

NMR at

ppm confirms

.

- Deprotection:
 - Treat with 4M HCl in Dioxane or TFA/DCM to remove the Boc group.
 - Isolate as the HCl salt.

Physicochemical Assays

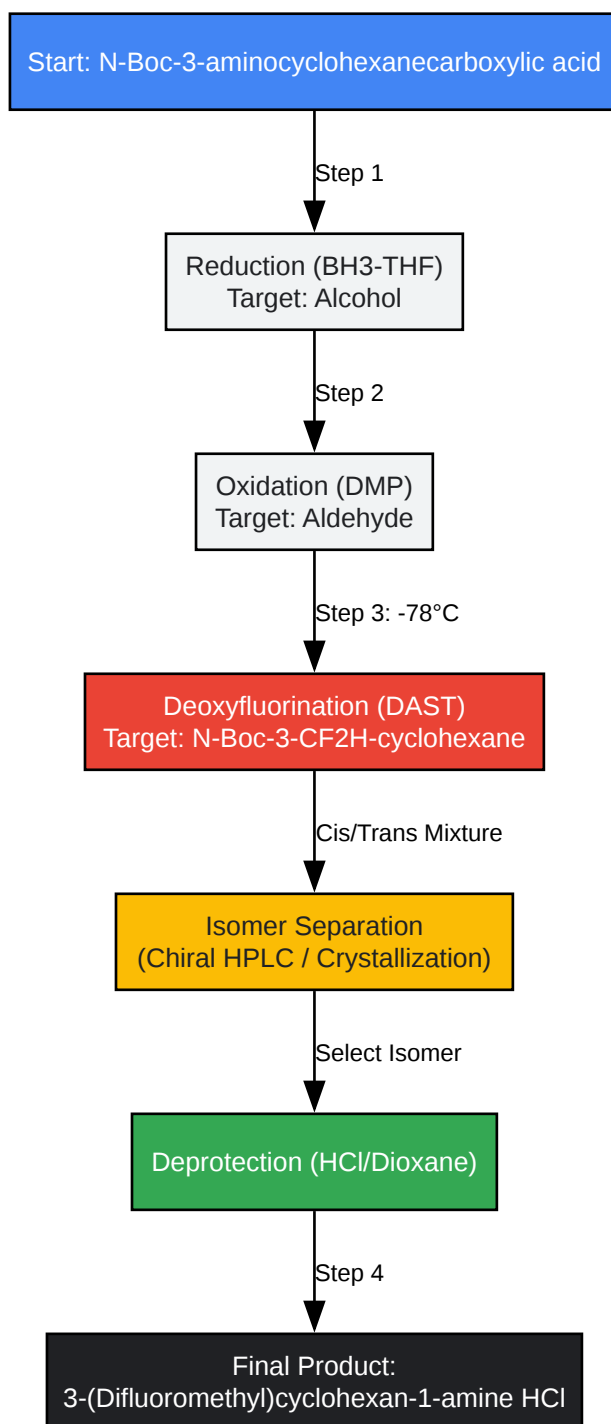
LogD Determination (Shake-Flask Method):

- Prepare a 10 mM stock of the amine in DMSO.
- Partition between n-octanol and phosphate-buffered saline (PBS, pH 7.4).
- Shake for 1h; centrifuge to separate phases.
- Quantify concentration in both phases using HPLC-UV.
- Calculation:
.

Visualizations

Synthesis Workflow (Graphviz)

This diagram illustrates the logic flow for the synthesis, including decision nodes for stereochemical control.

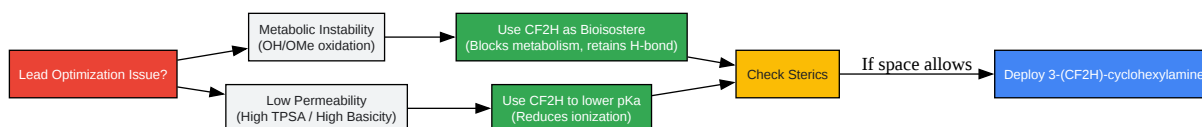


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Caption: Figure 1. Validated synthetic route converting the carboxylic acid precursor to the difluoromethyl scaffold via an aldehyde intermediate.

SAR Decision Tree

A logic guide for medicinal chemists deciding when to deploy this scaffold.



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Caption: Figure 2. Strategic decision tree for applying the difluoromethyl-cyclohexylamine scaffold in lead optimization.

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